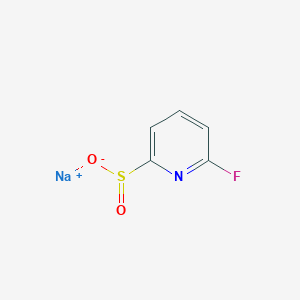

Sodium 6-fluoropyridine-2-sulfinate

Description

Contextual Significance of Fluorinated Heterocycles in Synthetic Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental platforms in the development of pharmaceuticals and advanced materials. numberanalytics.comtandfonline.com Approximately 85% of all bioactive compounds feature a heterocyclic moiety. tandfonline.com The strategic incorporation of fluorine atoms into these heterocyclic rings has become a cornerstone of modern medicinal chemistry and materials science. numberanalytics.comtandfonline.com This area of organofluorine chemistry has seen exponential growth, with fluorinated compounds now representing about 20-30% of all pharmaceuticals and 30-40% of agrochemicals. numberanalytics.com

The introduction of fluorine can dramatically alter a molecule's physicochemical properties. numberanalytics.com Due to its high electronegativity and small size, fluorine forms strong, stable bonds with carbon. numberanalytics.com This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. numberanalytics.comtandfonline.com In materials science, fluorinated heterocycles are integral to the creation of novel materials with unique optical, electrical, and thermal properties, finding use in applications like organic light-emitting diodes (OLEDs) and specialized polymers. numberanalytics.comnih.gov The versatility and impact of these compounds are demonstrated by the wide range of FDA-approved drugs and advanced materials that incorporate a fluorinated heterocyclic scaffold. tandfonline.com

General Overview of Sulfinate Salts as Crucial Reagents in Chemical Transformations

Sulfinate salts (RSO₂Na) are highly versatile and valuable reagents in synthetic organic chemistry. rsc.orgrsc.org Their utility stems from their ability to act as precursors to various sulfur-containing functional groups. Depending on the reaction conditions, sodium sulfinates can function as sulfonylating, sulfenylating, or sulfinylating agents, making them powerful building blocks for constructing organosulfur compounds. rsc.orgresearchgate.netnih.gov

The reactivity of sulfinate salts allows for the formation of diverse chemical bonds, including carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.org This has led to significant progress in the synthesis of important chemical classes such as sulfones, sulfonamides, sulfides, and thiosulfonates. rsc.orgnih.gov Furthermore, the relatively weak carbon-sulfur bond in sulfinates makes them excellent radical precursors under mild conditions, often without the need for transition metals. nih.gov This has enabled their use in advanced applications like C-H bond functionalization, photoredox catalysis, and electrochemical synthesis. rsc.orgnih.govrsc.org The surging commercial and research demand for a diverse toolkit of sulfinate salts points to their established importance in both early-stage discovery and late-stage functionalization of complex molecules. nih.gov

Table 1: Key Transformations Involving Sulfinate Salts

| Reaction Type | Bond Formed | Product Class |

|---|---|---|

| Sulfonylation | C–S | Sulfones (e.g., vinyl, allyl, β-keto sulfones) |

| Sulfonylation | N–S | Sulfonamides |

| Sulfenylation | S–S | Thiosulfonates |

| Sulfenylation | C–S | Sulfides |

Research Impetus for Investigating Sodium 6-fluoropyridine-2-sulfinate in Advanced Synthesis

The research interest in this compound emerges from the convergence of the advantageous properties of both fluorinated heterocycles and sulfinate salts. The 6-fluoropyridine structure is a key heterocyclic motif, and introducing a reactive handle like a sulfinate group at the 2-position creates a highly valuable and specific building block for advanced synthesis.

The compound combines the desirable electronic properties conferred by the fluorine atom on the pyridine (B92270) ring with the versatile reactivity of the sodium sulfinate group. This makes this compound a targeted reagent for introducing the 6-fluoropyridin-2-ylsulfonyl or related moieties into complex molecules. Such transformations are sought after in medicinal chemistry for creating new drug analogues and in materials science for developing novel functional materials. The availability of related compounds like sodium pyridine-2-sulfinate and sodium 6-chloropyridine-2-sulfinate as reagents in cross-coupling reactions and for the synthesis of sulfonamides underscores the established utility of this class of compounds. tcichemicals.comchemimpex.combldpharm.com The specific listing of this compound (CAS No. 2622208-84-6) in chemical catalogs confirms its role as a research chemical available for synthetic applications. sigmaaldrich.combldpharm.com.tr

Properties

IUPAC Name |

sodium;6-fluoropyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGVGPOERPXZDH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FNNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 6 Fluoropyridine 2 Sulfinate

Conventional Approaches to Pyridine-2-sulfinate Core Structures

The formation of the pyridine-2-sulfinate functional group is a critical step in the synthesis of the target molecule. Traditional methods predominantly rely on the reduction of more oxidized sulfur precursors or the direct introduction of a sulfinate group using sulfite reagents. nih.govresearchgate.net

A primary and widely employed method for the preparation of sulfinate salts is the reduction of their corresponding sulfonyl chlorides. concordia.ca This approach is favored due to the accessibility of sulfonyl chlorides as starting materials. nih.gov For the synthesis of Sodium 6-fluoropyridine-2-sulfinate, this would involve the reduction of a 6-fluoropyridine-2-sulfonyl chloride precursor. The reaction is typically carried out using mild reducing agents to prevent over-reduction to the corresponding thiol.

Common reducing systems for this transformation include sodium sulfite (Na₂SO₃) in the presence of a base like sodium bicarbonate in an aqueous medium. nih.govconcordia.ca Other reagents such as zinc dust with sodium carbonate have also been utilized. nih.gov The choice of reductant and reaction conditions is crucial to ensure high yield and purity of the resulting sulfinate salt.

Table 1: Common Reducing Agents for Sulfonyl Chloride to Sulfinate Conversion

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate (NaHCO₃) | Water, 70-80 °C | nih.gov |

| Zinc (Zn) / Sodium Carbonate (Na₂CO₃) | Water | nih.gov |

| Sodium Borohydride (NaBH₄) | N/A | nih.gov |

Reactions Employing Sulfite Sources

An alternative strategy involves the direct installation of the sulfinate group onto the pyridine (B92270) ring using a sulfite source. This method often proceeds via a nucleophilic aromatic substitution mechanism, particularly if the pyridine ring is activated with suitable leaving groups. For instance, a patent describes a related synthesis where 2,6-difluoropyridine is reacted with sodium sulfite at elevated temperatures to produce sodium 2-fluoropyridine-6-sulfonate. google.com Although this yields a sulfonate, the principle demonstrates the viability of using a sulfite nucleophile to displace a leaving group (in this case, fluoride) on the pyridine ring. google.com

This pathway suggests that a similar reaction with a suitably chosen sulfur nucleophile derived from a sulfite source could potentially yield the desired sulfinate directly from a pre-fluorinated pyridine precursor, such as 2,6-difluoropyridine.

Strategies for Regioselective Introduction of the 6-Fluoro Moiety

The precise placement of the fluorine atom at the 6-position of the pyridine ring is a key challenge. This can be achieved either by fluorinating a pre-existing pyridine-2-sulfinate or by constructing the sulfinate on a pyridine ring that already contains the fluoro substituent.

Modern synthetic methods have enabled the direct fluorination of C-H bonds in heterocyclic compounds. One such method utilizes silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines. researchgate.net This reaction proceeds at ambient temperature and shows exclusive selectivity for fluorination at the position adjacent to the ring nitrogen (the 2- or 6-position). researchgate.net Applying this methodology to a sodium pyridine-2-sulfinate precursor could theoretically install the fluorine atom at the desired 6-position in a single step.

The development of regioselective C-H functionalization techniques offers a streamlined approach, avoiding the need for pre-functionalized starting materials. nenu.edu.cn

Table 2: Reagents for Direct C-H Fluorination of Heterocycles

| Reagent | Key Features | Reference |

|---|---|---|

| Silver(II) Fluoride (AgF₂) | High regioselectivity for position adjacent to nitrogen; ambient temperature. | researchgate.net |

| Selectfluor | Used in combination with a silver catalyst for C-H fluorination. | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on Pre-functionalized Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful and predictable method for functionalizing pyridine rings. wikipedia.org The pyridine nitrogen activates the ring for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para). youtube.comstackexchange.com This makes positions 2 and 6 electronically deficient and thus susceptible to substitution. youtube.com

To synthesize this compound via this route, a starting material such as 2,6-dihalopyridine (e.g., 2,6-difluoropyridine or 2-chloro-6-fluoropyridine) would be employed. A sulfinate-containing nucleophile, or a precursor like sodium sulfite, would displace one of the halogen leaving groups. google.com The reaction of 2,6-difluoropyridine with sodium sulfite, for example, results in the substitution of one fluoride to form sodium 2-fluoropyridine-6-sulfonate, highlighting the feasibility of this approach. google.com The order of leaving group ability in these reactions is typically F > Cl ≈ Br > I. nih.gov

Electrochemical Synthetic Pathways for Aryl Sulfinates

Electrosynthesis has emerged as a sustainable and efficient alternative to conventional methods for creating complex organic molecules. organic-chemistry.orgacs.org Electrochemical pathways offer novel approaches for the synthesis of aryl sulfinates, which could be adapted for the preparation of this compound.

One notable method is the nickel-electrocatalytic sulfinylation of aryl halides. nih.gov This process uses simple sulfur dioxide (SO₂) as the sulfur source and converts aryl iodides or bromides into the corresponding aryl sulfinates under electrochemical conditions. nih.gov This strategy could be applied by starting with a precursor like 2-fluoro-6-iodopyridine. The reaction is net reductive, replacing an exogenous chemical reductant with a sacrificial anode, and can be scaled up in both batch and flow settings. nih.gov

Mechanistic studies suggest that these reactions can proceed through the formation of sulfonyl radicals via oxidation of sulfinate salts, which then participate in further reactions. organic-chemistry.org This highlights the versatility of electrochemical methods in manipulating sulfur-containing functional groups.

Table 3: Components of a Typical Electrochemical Sulfinylation Reaction

| Component | Function / Example | Reference |

|---|---|---|

| Precursor | 2-Fluoro-6-iodopyridine (Aryl Halide) | nih.gov |

| Sulfur Source | Sulfur Dioxide (SO₂) | nih.gov |

| Catalyst | Nickel complex | nih.gov |

| Electrodes | Graphite Carbon | organic-chemistry.orgacs.org |

| Electrolyte | Sodium Iodide (NaI) | organic-chemistry.org |

| Anode | Sacrificial (e.g., Zinc) | nih.gov |

Development of Novel and Efficient Synthetic Routes to this compound

The synthesis of this compound and related heterocyclic sulfinates has garnered increasing interest due to their emerging role as highly effective nucleophilic partners in modern cross-coupling reactions. nih.govacs.org Pyridine sulfinates, in particular, have demonstrated significant advantages over their boronate counterparts in palladium-catalyzed processes, exhibiting greater stability and reactivity, especially for constructing challenging 2-substituted pyridine linkages. sigmaaldrich.com This has spurred research into developing more efficient and versatile methods for their synthesis, moving beyond traditional approaches that often require harsh conditions.

An established method for synthesizing pyridine sulfinates involves the nucleophilic aromatic substitution (SNAr) on highly activated pyridine rings. For the synthesis of a related isomer, sodium 2-fluoropyridine-6-sulfonate, a patented method describes the reaction of 2,6-difluoropyridine with a sulfite salt. This reaction proceeds via the displacement of one of the fluoride atoms by the sulfite nucleophile. However, this transformation necessitates forcing conditions, including high temperatures and pressures, and typically results in modest yields.

Table 1: Established High-Temperature SNAr Synthesis of a Pyridine Sulfinate Isomer

| Parameter | Details |

| Starting Material | 2,6-Dichloropyridine or 2,6-Difluoropyridine |

| Reagent | Sodium Sulfite (Na₂SO₃) |

| Solvent | Water/Ethanol Mixture |

| Temperature | 170-200°C |

| Conditions | Sealed Autoclave (High Pressure) |

| Reported Yield | ~10-16% |

The limitations of such high-temperature methods—namely low yields, high energy consumption, and limited functional group tolerance—have driven the development of more sophisticated and milder synthetic strategies. Modern approaches focus on the use of alternative precursors and advanced catalytic systems to generate the sulfinate functionality under more controlled conditions.

One prominent novel strategy involves the use of organometallic intermediates derived from halopyridines. This multi-step approach offers greater versatility and control. For example, a precursor such as 2-bromo-6-fluoropyridine can be converted into an organolithium or Grignard reagent at low temperatures. This highly reactive intermediate is then "trapped" with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov Subsequent treatment with an aqueous sodium salt solution yields the desired this compound. This route avoids the high temperatures of the SNAr method and is compatible with a wider array of substrates. nih.gov

Another innovative and highly efficient route leverages the palladium-catalyzed conversion of boronic acids. nih.gov In this process, a readily available precursor like 6-fluoropyridine-2-boronic acid is reacted with a sulfur dioxide source, such as DABSO, in the presence of a simple palladium(II) catalyst (e.g., Pd(OAc)₂). nih.gov This transformation is notable for being redox-neutral and proceeding under mild, phosphine-free conditions, representing a significant advancement in efficiency and operational simplicity.

Table 2: Comparison of Synthetic Routes to this compound

| Feature | Established SNAr Method | Novel Organometallic Route | Novel Palladium-Catalyzed Route |

| Precursor | 2,6-Difluoropyridine | 2-Bromo-6-fluoropyridine | 6-Fluoropyridine-2-boronic acid |

| Key Reagent | Sodium Sulfite | Organolithium/Grignard Reagent, DABSO | Pd(OAc)₂, DABSO |

| Conditions | High Temperature, High Pressure | Low Temperature, Inert Atmosphere | Mild Temperature, Ligand-Free |

| Key Advantage | Direct, single displacement step | Versatility, milder conditions | High efficiency, redox-neutral |

| Primary Challenge | Harsh conditions, low yield | Multi-step, requires pre-functionalization | Requires boronic acid precursor |

Future developments in this area may focus on direct C-H activation, which represents the most atom-economical approach. mdpi.commdpi.com A hypothetical route could involve the transition-metal-catalyzed activation of the C-H bond at the 2-position of 2-fluoropyridine (B1216828), followed by insertion of sulfur dioxide. While challenging due to the need for precise regioselectivity, the successful development of such a method would provide a direct and highly efficient pathway to this compound and related compounds, further enhancing their accessibility for applications in medicinal and materials chemistry.

Reactivity and Reaction Mechanisms of Sodium 6 Fluoropyridine 2 Sulfinate

Fundamental Reactivity Modes of the 6-fluoropyridine-2-sulfinate Anion

The reactivity of the 6-fluoropyridine-2-sulfinate anion is governed by the electron-rich sulfur center and the electronic properties of the fluorinated pyridine (B92270) ring. This structure allows for three primary modes of chemical behavior.

The 6-fluoropyridine-2-sulfinate anion is an effective nucleophile, a chemical species that forms bonds by donating a pair of electrons. wikipedia.org The sulfur atom, with its accessible lone pair of electrons, is readily polarizable and serves as the primary nucleophilic center. wikipedia.org This nucleophilicity is harnessed most effectively in transition metal-catalyzed reactions.

In palladium-catalyzed cross-coupling reactions, pyridine-2-sulfinates have emerged as superior nucleophilic partners, particularly in contexts where traditional organoboron reagents, such as pyridine-2-boronic acids, exhibit poor stability or low reactivity. semanticscholar.orgsigmaaldrich.com The sulfinate can efficiently introduce the 6-fluoropyridyl moiety into a target molecule. chemimpex.com This reactivity is crucial for the synthesis of complex molecules, especially in medicinal chemistry where the pyridine ring is a common structural motif. semanticscholar.org The general utility of sodium pyridine-2-sulfinate as a nucleophile facilitates the introduction of sulfonyl groups into organic molecules for the development of pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Comparison of Nucleophilic Coupling Partners in Suzuki-Miyaura Type Reactions

| Feature | Pyridine-2-boronic Acids | Sodium Pyridine-2-sulfinates |

| Stability | Often unstable, difficult to prepare and store | Bench-stable, solid reagents semanticscholar.orgsigmaaldrich.com |

| Reactivity | Notoriously low reaction efficiency for 2-pyridyl derivatives sigmaaldrich.com | Efficient nucleophilic coupling partners semanticscholar.orgsigmaaldrich.com |

| Handling | Can be challenging | Easy to handle, convenient removal during workup nih.govsigmaaldrich.com |

| Reaction Scope | Limited with certain substrates | Broad scope with aryl bromides and chlorides semanticscholar.orgsigmaaldrich.com |

Beyond its nucleophilic nature, the 6-fluoropyridine-2-sulfinate anion is a potent precursor to the 6-fluoropyridine-2-sulfonyl radical (ArSO₂•). Sulfonyl radicals can be generated from sodium sulfinates through various methods, including interaction with oxidants or under photoredox and electrochemical conditions. nih.govresearchgate.net

Once formed, this highly reactive sulfonyl radical can participate in a variety of transformations. A key pathway involves its addition to unsaturated systems like alkenes and alkynes. nih.govresearchgate.net This initiates a radical chain process that can lead to complex functionalization. For instance, in visible-light-driven reactions, electron donor-acceptor complexes can form between pyridinium (B92312) salts and sulfinates, enabling the generation of sulfonyl radicals without a photocatalyst. nih.gov These radicals can then engage in three-component reactions, incorporating both the sulfonyl and pyridyl groups into an alkene. nih.gov The efficiency of these radical pathways can be high, with quantum yields suggesting a productive radical chain mechanism. nih.gov The addition of radical scavengers like TEMPO typically inhibits these reactions, confirming the radical-mediated pathway. nih.gov

While less common than its nucleophilic and radical roles, the sulfinate group can be involved in electrophilic activation. In Friedel-Crafts-type sulfination reactions using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and a strong Lewis acid like AlCl₃, arenesulfinate salts can be prepared via an electrophilic aromatic substitution pathway. nih.gov

Another potential, though less direct, scenario involves the activation of the pyridine ring itself. The synthesis of N-Fluoropyridinium salts, such as N-Fluoropyridinium-2-sulfonate, demonstrates that the nitrogen atom of the pyridine ring can be made highly electrophilic. oup.com In such a species, the sulfonate group is bound as the counter-anion. While this is a sulfonate, not a sulfinate, it illustrates a principle of activating the pyridine nucleus. If the 6-fluoropyridine-2-sulfinate were to be part of a more complex system where the nitrogen is quaternized or coordinated to a Lewis acid, the entire pyridylsulfinate moiety could potentially act as a leaving group in a nucleophilic substitution reaction, representing a form of electrophilic activation.

Mechanistic Studies of Bond-Forming Reactions

The unique reactivity of Sodium 6-fluoropyridine-2-sulfinate has led to its use in advanced bond-forming reactions, with mechanistic studies providing insight into the underlying pathways.

The palladium-catalyzed desulfinylative cross-coupling reaction is a powerful method for forming C-C bonds, serving as a modern alternative to the Suzuki-Miyaura reaction. semanticscholar.orgsigmaaldrich.com In this process, this compound acts as the nucleophilic source of the 6-fluoropyridyl group, which couples with an aryl or heteroaryl halide. semanticscholar.orgresearchgate.net

The catalytic cycle is believed to proceed through the canonical steps of palladium-catalyzed cross-coupling:

Oxidative Addition: A low-valent Pd(0) complex, often generated in situ, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation (Sulfinate Exchange): The 6-fluoropyridine-2-sulfinate anion displaces the halide on the palladium center. This step involves the formation of a Pd(II)-sulfinate complex (Ar-Pd-SO₂R), with the concomitant loss of SO₂. This desulfinylation is a key feature of the mechanism.

Reductive Elimination: The two organic partners on the palladium center (Ar and the 6-fluoropyridyl group) couple, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This desulfinylative approach avoids the issues associated with preparing and using unstable pyridine-2-boronates and has been successfully applied to generate libraries of medicinally relevant compounds. semanticscholar.org The reactions are typically robust and tolerate a wide range of functional groups on both coupling partners. nih.gov

Table 2: Key Steps in Pd-Catalyzed Desulfinylative Cross-Coupling

| Step | Reactants | Intermediate/Product | Description |

| Oxidative Addition | Pd(0) + Ar-X | Ar-Pd(II)-X | The catalyst activates the electrophilic coupling partner. |

| Transmetalation/ Desulfinylation | Ar-Pd(II)-X + R-SO₂Na | Ar-Pd(II)-R + NaX + SO₂ | The sulfinate anion displaces the halide and extrudes sulfur dioxide. researchgate.net |

| Reductive Elimination | Ar-Pd(II)-R | Ar-R + Pd(0) | The desired C-C bond is formed, and the catalyst is regenerated. |

R represents the 6-fluoropyridyl group.

The generation of the 6-fluoropyridine-2-sulfonyl radical opens up a rich area of reactivity, particularly in the construction of cyclic and functionalized molecules. rsc.org These reactions are often initiated by single-electron transfer (SET) processes. nih.gov

A representative mechanism is the three-component sulfonative pyridylation of alkenes. nih.gov In a photocatalyst-free system, an N-amidopyridinium salt and the sulfinate form an electron donor-acceptor (EDA) complex upon exposure to visible light. nih.gov This complex facilitates a SET event, generating a sulfonyl radical. The mechanism proceeds as follows:

Radical Generation: The EDA complex undergoes SET to produce the 6-fluoropyridine-2-sulfonyl radical (RSO₂•).

Radical Addition: The sulfonyl radical adds to the double bond of an alkene, generating a new carbon-centered radical.

Radical Propagation/Termination: This carbon radical can then be trapped by the pyridinium salt, leading to the formation of a β-pyridyl alkyl sulfone and propagating the radical chain.

These sulfonyl radical-mediated reactions have been developed for a range of applications, including ring-closing sulfonylation and various multicomponent reactions, highlighting the synthetic utility of sodium sulfinates as radical precursors. rsc.orgresearchgate.net

Nucleophilic Addition to Electrophilic Species Containing the Fluoropyridine Unit

This compound serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of biaryl compounds. This reactivity is analogous to the well-established use of non-fluorinated pyridine-2-sulfinates, which have emerged as superior alternatives to the often unstable and inefficient pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions. nih.govsemanticscholar.orgrsc.org

The primary reaction mechanism involves a palladium-catalyzed desulfinative cross-coupling with aryl and heteroaryl halides. In this process, the pyridine sulfinate acts as a nucleophilic source of a pyridyl group. nih.govsemanticscholar.org The general catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the pyridine sulfinate and subsequent reductive elimination to afford the biaryl product, releasing sulfur dioxide as a byproduct. nih.govacs.org

While specific studies detailing the nucleophilic addition of this compound are not extensively documented, its reactivity can be inferred from the established behavior of related pyridine sulfinates. The optimized conditions for such couplings typically involve a palladium catalyst, such as palladium acetate, in conjunction with a phosphine (B1218219) ligand like tricyclohexylphosphine, and an inorganic base like potassium carbonate. nih.gov

The scope of this transformation is broad, with various aryl and heteroaryl halides serving as effective electrophilic partners. The reaction generally exhibits good functional group tolerance. nih.govtcichemicals.com The table below, adapted from studies on the non-fluorinated sodium pyridine-2-sulfinate, illustrates the potential scope of this reaction. It is anticipated that this compound would exhibit similar reactivity patterns.

Table 1: Illustrative Scope of Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with Aryl Halides This table is based on data for non-fluorinated pyridine sulfinates and is predictive for this compound.

| Entry | Aryl Halide | Pyridine Sulfinate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Sodium pyridine-3-sulfinate | 3-(p-tolyl)pyridine | 99 |

| 2 | 4-Chloroacetophenone | Sodium pyridine-3-sulfinate | 1-(4-(pyridin-3-yl)phenyl)ethan-1-one | 85 |

| 3 | 1-Bromo-4-methoxybenzene | Sodium pyridine-2-sulfinate | 2-(4-methoxyphenyl)pyridine | 92 |

| 4 | 1-Bromo-3-(trifluoromethyl)benzene | Sodium pyridine-2-sulfinate | 2-(3-(trifluoromethyl)phenyl)pyridine | 88 |

Data adapted from Markovic, T., et al., Chem. Sci., 2017, 8, 4437. nih.gov

Influence of Pyridine Ring Fluorination on Reaction Selectivity and Rate

The presence of a fluorine atom on the pyridine ring, as in this compound, has a profound influence on the molecule's reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. bath.ac.ukmasterorganicchemistry.comnih.gov

Specifically, the fluorine atom at the 6-position, which is ortho to the nitrogen atom, strongly activates the ring towards nucleophilic substitution. Research comparing the reactivity of 2-halopyridines has demonstrated that 2-fluoropyridine (B1216828) is substantially more reactive than its chloro, bromo, or iodo counterparts in SNAr reactions. bath.ac.uk This increased reactivity is attributed to the ability of the highly electronegative fluorine atom to stabilize the negative charge in the Meisenheimer complex, which is the intermediate formed during the addition-elimination mechanism of SNAr reactions. masterorganicchemistry.comyoutube.com

This activating effect means that in a molecule like this compound, the fluorine atom itself can act as a leaving group in the presence of a strong nucleophile, in addition to the sulfinate group participating in palladium-catalyzed cross-coupling reactions. The choice of reaction conditions and the nature of the attacking nucleophile would determine which pathway is favored.

The electron-withdrawing nature of the fluorine atom also influences the basicity of the pyridine nitrogen. A decrease in basicity can affect the coordination of the pyridine to metal centers in catalytic cycles, potentially altering reaction rates and selectivity compared to non-fluorinated analogs. bath.ac.uk

The table below summarizes the expected influence of the 6-fluoro substituent on the reactivity of the pyridine-2-sulfinate.

Table 2: Predicted Influence of 6-Fluoro Substituent on Reactivity

| Property | Influence of 6-Fluoro Substituent | Rationale |

|---|---|---|

| Rate of Pd-Catalyzed Cross-Coupling | Likely increased | Enhanced electrophilicity of the pyridine ring may facilitate reductive elimination. |

| Rate of Nucleophilic Aromatic Substitution (at the 6-position) | Significantly increased | Strong electron-withdrawing effect of fluorine activates the ring for nucleophilic attack. |

| Selectivity in Polysubstituted Systems | Can direct nucleophilic attack to the fluorinated position | Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings. |

| Pyridine Nitrogen Basicity | Decreased | The inductive effect of fluorine reduces the electron density on the nitrogen atom. |

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The 6-fluoropyridine-2-sulfinate moiety is a valuable precursor for creating a variety of more complex heterocyclic systems. While direct, specific examples of its use to form a wide array of different heterocyclic cores are not extensively detailed in readily available literature, its primary role as a nucleophilic partner in cross-coupling reactions (see Section 4.2.1) inherently makes it a fundamental building block for bi-heterocyclic structures. The resulting 2-aryl or 2-heteroaryl-6-fluoropyridines can then undergo further synthetic manipulations to generate more complex scaffolds. The presence of the fluorine atom and the pyridine (B92270) nitrogen offers sites for subsequent reactions, allowing for the elaboration of the initial cross-coupling product into diverse heterocyclic frameworks relevant to medicinal chemistry and materials science.

Facilitating C-C Bond Construction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and Sodium 6-fluoropyridine-2-sulfinate provides a powerful tool for this purpose through multiple strategies.

This compound serves as an effective nucleophilic coupling partner in palladium-catalyzed and nickel-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides. These reactions, which are alternatives to the often challenging Suzuki-Miyaura couplings involving unstable pyridine-2-boronic acids, provide a reliable method for synthesizing 2,6-disubstituted pyridines. tcichemicals.com

Recent advancements have demonstrated that photoredox/nickel dual catalysis can achieve the sulfonylation of aryl, heteroaryl, and even vinyl halides at room temperature with excellent functional group tolerance. nih.gov In these reactions, the sodium sulfinate acts as a precursor to a sulfonyl radical, which participates in the catalytic cycle. While a broad range of sodium sulfinates have been shown to be effective, specific data for the 6-fluoro-substituted pyridine variant is illustrative of the general utility of this class of compounds. nih.gov

Table 1: Illustrative Cross-Coupling of Sodium Arylsulfinates with Aryl Halides

| Entry | Sodium Sulfinate | Aryl Halide | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | 4-Bromobenzonitrile | 4-(Phenylsulfonyl)benzonitrile | 85 |

| 2 | Sodium 4-methoxybenzenesulfinate | 4-Bromobenzonitrile | 4-((4-Methoxyphenyl)sulfonyl)benzonitrile | 99 |

| 3 | Sodium 4-fluorobenzenesulfinate | 4-Bromobenzonitrile | 4-((4-Fluorophenyl)sulfonyl)benzonitrile | 81 |

| 4 | Sodium thiophene-2-sulfinate | 4-Bromobenzonitrile | 4-(Thiophen-2-ylsulfonyl)benzonitrile | 71 |

This table illustrates the general scope of the reaction with various sulfinates under photoredox/nickel catalysis. Specific yield data for this compound was not detailed in the cited source, but its performance is expected to be comparable to other heterocyclic sulfinates. nih.gov

The resulting 6-fluoropyridin-2-yl sulfones are stable, crystalline solids that are valuable intermediates in their own right.

The sulfone group, readily installed via cross-coupling of this compound, can be utilized as a synthetic handle for the formation of alkenes, including conjugated systems. Two prominent methods for this transformation are the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction.

The Julia-Kocienski olefination involves the reaction of a heteroaryl sulfone with a carbonyl compound to produce an alkene. This reaction is particularly useful for creating fluorinated alkenes, which are of significant interest in medicinal chemistry. d-nb.info The process begins with the alkylation of the sulfone derived from this compound, followed by deprotonation and reaction with an aldehyde or ketone to form a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl moiety to yield the desired alkene. The use of pyridyl sulfones can offer high Z-selectivity in the resulting double bond.

The Ramberg-Bäcklund reaction provides another route to alkenes from sulfones. This reaction converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. ucl.ac.ukresearchgate.net The required α-halo-(6-fluoropyridin-2-yl) sulfone can be prepared from the corresponding sulfone, which is itself synthesized from this compound. The reaction proceeds via deprotonation, intramolecular cyclization to an episulfone intermediate, and finally, stereospecific elimination of SO₂. ucl.ac.uk This method is valuable for creating double bonds within various molecular frameworks, from simple alkenes to complex, strained ring systems. ucl.ac.ukresearchgate.net

Formation of S-N and S-S Bonds

This compound is also a key starting material for the synthesis of important sulfur-containing functional groups, namely sulfonamides and thiosulfonates.

The sulfonamide functional group is a crucial component in a vast number of therapeutic agents. A common method for their preparation involves the reaction of a sulfonyl chloride with an amine. libretexts.org The necessary 6-fluoropyridine-2-sulfonyl chloride can be generated in situ from this compound by treatment with an N-chlorinating agent like N-chlorosuccinimide (NCS). tcichemicals.com The resulting sulfonyl chloride is then reacted directly with a primary or secondary amine, often in the presence of a base like pyridine, to afford the desired 6-fluoropyridine-2-sulfonamide (B44534). tcichemicals.com

General Scheme for Sulfonamide Synthesis:

This compound + NCS → 6-Fluoropyridine-2-sulfonyl chloride (in situ)

6-Fluoropyridine-2-sulfonyl chloride + R¹R²NH → 6-Fluoro-N-(R¹,R²)-pyridine-2-sulfonamide

This two-step, one-pot procedure allows for the efficient synthesis of a library of sulfonamides from a common precursor. The existence and commercial availability of 6-fluoropyridine-2-sulfonamide further attests to the utility of this synthetic route. nih.gov

Thiosulfonates are valuable compounds that serve as intermediates in organic synthesis and exhibit a range of biological activities. They can be synthesized from sodium sulfinates through several methods. One common approach involves the copper-catalyzed aerobic coupling of a sodium sulfinate with a thiol or a disulfide. nih.gov Another effective method is the reaction of a sodium sulfinate with a disulfide in the presence of N-bromosuccinimide (NBS). nih.gov

A BF₃·OEt₂-mediated disproportionation reaction of sodium sulfinates also provides a route to symmetrical thiosulfonates under mild, metal-free conditions. nih.gov Unsymmetrical thiosulfonates can be prepared via the cross-disproportionation of two different sodium sulfinates. While specific examples detailing the synthesis of S-(6-fluoropyridin-2-yl) thiosulfonates are not prevalent, these general methods are applicable to a wide range of aromatic and aliphatic sulfinates and are expected to be effective for this compound. nih.govnih.gov

Regioselective Functionalization of Pyridine Ring Systems

The pyridine motif is a cornerstone in medicinal chemistry and materials science. nih.gov The development of methods for the direct and regioselective functionalization of the pyridine ring is, therefore, a significant area of research. nih.gov Sodium sulfinates, in general, have been identified as effective nucleophilic partners in cross-coupling reactions and as precursors to sulfonyl radicals for C-H functionalization. chemrxiv.orgnih.gov

The presence of the fluorine atom at the 6-position of this compound is expected to influence its reactivity and regioselectivity in functionalization reactions. Fluorine's high electronegativity can modulate the electron density of the pyridine ring, potentially enhancing its susceptibility to certain transformations. acs.org

One of the key strategies for the regioselective functionalization of pyridines involves the activation of the pyridine ring, followed by the addition of a nucleophile. A notable example is the C4-selective sulfonylation of pyridines, which is achieved through activation with triflic anhydride (B1165640) (Tf₂O) and a base-mediated addition of a sodium sulfinate salt. chemrxiv.orgresearchgate.net This methodology allows for the direct installation of a sulfonyl group at the C4-position, a transformation that is traditionally challenging to achieve. researchgate.net

While specific studies on this compound are limited, the general mechanism for C4-sulfonylation provides a framework for its potential application. The reaction is believed to proceed through the formation of an N-triflylpyridinium intermediate, which is then attacked by the sulfinate at the C4 position. Subsequent elimination and rearomatization yield the C4-sulfonylated pyridine. The choice of base and solvent has been shown to be crucial in controlling the regioselectivity between the C2 and C4 positions. researchgate.net

Table 1: General Conditions for C4-Selective Sulfonylation of Pyridines

| Entry | Pyridine Substrate | Sulfinate Salt | Base | Solvent | Product | Yield (%) | C4:C2 Ratio |

| 1 | Pyridine | Sodium p-toluenesulfinate | N-methylpiperidine | CHCl₃ | 4-(p-tolylsulfonyl)pyridine | 73 | >95:5 |

| 2 | 3-Methylpyridine | Sodium benzenesulfinate | N-methylpiperidine | CHCl₃ | 3-Methyl-4-(phenylsulfonyl)pyridine | 68 | >95:5 |

| 3 | 3-Chloropyridine | Sodium 4-chlorobenzenesulfinate | N-methylpiperidine | CHCl₃ | 3-Chloro-4-((4-chlorophenyl)sulfonyl)pyridine | 75 | >95:5 |

| This table presents generalized data from studies on pyridine sulfonylation and is intended to be illustrative of the potential application for this compound. |

It is hypothesized that this compound could participate in similar C-H functionalization reactions, potentially leading to the formation of novel fluorinated bi-aryl sulfones, which are of interest in medicinal chemistry. The fluorine substituent may also influence the reaction kinetics and selectivity, offering a unique handle for synthetic chemists.

Furthermore, pyridine sulfinates have been successfully employed as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govrsc.org This desulfinylative cross-coupling offers an alternative to the often problematic Suzuki-Miyaura coupling of pyridine-2-boronates. rsc.orgsigmaaldrich.com The stability and ease of preparation of pyridine sulfinates make them attractive reagents for the synthesis of complex biaryl systems. nih.gov It is plausible that this compound could be a competent partner in such transformations, providing access to a range of 2-aryl-6-fluoropyridines.

Utilization in Multi-Component Reaction Sequences for Molecular Complexity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, atom-economical step. acsgcipr.orgresearchgate.net The development of novel MCRs is a continuous effort in the pursuit of molecular diversity and synthetic efficiency.

While specific MCRs involving this compound have not been extensively reported, its constituent functional groups suggest its potential as a valuable component in such reactions. The sulfinate moiety can act as a nucleophile or a precursor to a sulfonyl radical, while the fluorinated pyridine core can participate in various cycloaddition or condensation reactions. nih.gov

A hypothetical MCR could involve the in situ generation of a 6-fluoropyridine-2-sulfonyl radical from this compound. This radical could then participate in a three-component reaction with an alkene and another radical precursor, leading to the formation of a complex, functionalized pyridine derivative. nih.gov Such a reaction would allow for the simultaneous introduction of multiple functional groups, rapidly increasing molecular complexity.

Another possibility lies in leveraging the pyridine nitrogen. For instance, after a primary transformation utilizing the sulfinate group, the pyridine nitrogen could participate in a subsequent MCR, such as a Hantzsch-type pyridine synthesis or a Guareschi-Thorpe reaction, to construct a fused heterocyclic system. acsgcipr.org

Table 2: Representative Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Components | Product Type | Key Features |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Forms a new pyridine ring; often requires subsequent oxidation. |

| Guareschi-Thorpe Pyridine Synthesis | Cyanoacetamide, β-Ketoester, Ammonia | 2-Hydroxypyridine-3-carbonitrile | Direct formation of a functionalized pyridine ring. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridine | Versatile method for constructing polysubstituted pyridines. |

| This table outlines general MCRs for pyridine synthesis that could potentially be adapted to incorporate or be initiated by derivatives of this compound. |

The development of MCRs involving this compound would open new avenues for the synthesis of novel, highly functionalized fluorinated pyridines. These compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as altered basicity, metabolic stability, and binding affinity in biological systems.

Computational and Theoretical Investigations of Sodium 6 Fluoropyridine 2 Sulfinate

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule is fundamental to understanding its reactivity. For Sodium 6-fluoropyridine-2-sulfinate, the interplay between the electron-withdrawing fluorine atom and the sulfinate group on the pyridine (B92270) ring dictates its chemical behavior.

The introduction of a fluorine atom to the pyridine ring significantly alters its electronic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect is expected to lower the electron density on the pyridine ring, particularly at the carbon atom to which it is attached (C6). Natural Bond Orbital (NBO) analysis of fluorinated pyridines has shown that substitutions impact intramolecular charge delocalization and consequently the ring bond strength. rsc.org

The sulfinate group (-SO₂Na) is a versatile functional group. The sodium salt will exist in an ionic form in polar solvents. The sulfinate anion is a good nucleophile and can also be oxidized to a sulfonyl radical. The charge distribution in the 6-fluoropyridine-2-sulfinate anion is crucial for predicting its reactivity. The negative charge is primarily localized on the oxygen atoms of the sulfinate group, but delocalization onto the sulfur atom and the pyridine ring can occur.

Computational modeling, such as Density Functional Theory (DFT), can provide detailed molecular electrostatic potential (MEP) maps. For analogous fluorinated pyridines, MEP maps have been used to visualize the electronic distribution and predict sites for electrophilic and nucleophilic attack. rsc.org In the case of 6-fluoropyridine-2-sulfinate, the regions around the sulfinate oxygen atoms would exhibit a high negative potential, making them susceptible to electrophilic attack. Conversely, the pyridine ring, being electron-deficient due to the fluorine atom, would be more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atom. However, the presence of the sulfinate group at the 2-position will also influence the regioselectivity of such attacks.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a molecule like this compound, the HOMO is likely to be localized on the sulfinate group, specifically on the oxygen and sulfur atoms, which hold the negative charge. The LUMO, on the other hand, is expected to be distributed over the π-system of the electron-deficient fluorinated pyridine ring.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The introduction of a fluorine atom to a pyridine ring generally lowers the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, leading to a potential narrowing of the HOMO-LUMO gap compared to unsubstituted pyridine. nih.gov

Table 1: Representative HOMO-LUMO Energies and Gaps for Analogous Pyridine Derivatives (Theoretical Values)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 2-Fluoropyridine (B1216828) | -7.02 | -0.89 | 6.13 |

| Pyridine-2-sulfinic acid | -6.55 | -1.21 | 5.34 |

Note: These values are illustrative and obtained from various computational studies on analogous compounds. The exact values for this compound would require specific calculations.

The analysis of FMOs can help predict the outcome of pericyclic reactions, cycloadditions, and nucleophilic/electrophilic substitutions. wikipedia.org For instance, in a reaction with an electrophile, the attack would be directed towards the regions where the HOMO is largest. Conversely, a nucleophile would attack at the positions where the LUMO has the largest lobes.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers.

For reactions involving this compound, such as cross-coupling reactions where it acts as a nucleophilic partner, DFT calculations can model the entire reaction pathway. This includes the initial oxidative addition of a palladium catalyst to an aryl halide, followed by transmetalation with the sulfinate, and finally reductive elimination to form the product. acs.org

Mechanistic studies on the palladium-catalyzed desulfinative cross-coupling of aryl sulfinates have shown that the extrusion of SO₂ is a key step. acs.org The rate-determining step can vary depending on the specific substrates and reaction conditions. For some systems, the transmetalation step is rate-limiting, while for others, it is the final reductive elimination. Computational modeling can pinpoint the transition state with the highest energy, which corresponds to the rate-determining step of the reaction. For example, DFT calculations on intramolecular homolytic substitution at the sulfur atom in sulfinates have predicted activation energies in the range of 45–68 kJ mol⁻¹. rsc.org

Computational studies are particularly valuable in explaining and predicting the regioselectivity and chemoselectivity of reactions. In the case of this compound, several reactive sites exist. The sulfinate group can react through its sulfur or oxygen atoms, and the pyridine ring can undergo substitution at various positions.

DFT calculations on the reaction of sulfinates with pyridinium (B92312) salts have been used to understand the observed regioselectivity. nih.gov These calculations can compare the activation energies for different possible reaction pathways, with the pathway having the lower activation barrier being the favored one. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the high reactivity of 2-fluoropyridines compared to 2-chloropyridines has been rationalized by the high electronegativity of fluorine, which accelerates the reaction. nih.gov The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govresearchgate.net

Computational studies can also explain the chemoselectivity, for example, why a reaction occurs at the sulfinate group rather than on the pyridine ring, or vice versa. This is achieved by comparing the energy profiles of the competing reaction pathways.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, taking into account the influence of the solvent and the conformational flexibility of the molecule. nih.gov

For this compound, MD simulations can be used to study its solvation in different media. In an aqueous solution, the sodium cation would dissociate, and the 6-fluoropyridine-2-sulfinate anion would be solvated by water molecules. MD simulations can reveal the structure of the solvation shell, including the number of water molecules hydrogen-bonded to the sulfinate group and interacting with the pyridine ring. Studies on pyridine in aqueous solutions have shown a significant propensity for pyridine molecules to aggregate, displacing water from the faces and edges of the ring. nih.gov

Conformational analysis of the 6-fluoropyridine-2-sulfinate anion can also be performed using MD simulations. The rotation around the C-S bond would be a key conformational degree of freedom. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformers in solution. This information is important as the reactivity of the molecule can be dependent on its conformation.

Prediction of Novel Reactivity and Catalyst Design

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the novel reactivity of compounds like this compound and in guiding the rational design of new catalysts. While specific computational investigations exclusively targeting this compound are not extensively documented in publicly available literature, the principles derived from studies of similar sulfinate compounds and pyridinium salts allow for informed predictions regarding its chemical behavior.

Theoretical models suggest that the reactivity of sulfinates can be directed through different pathways, such as one-electron or two-electron manifolds, which can be controlled by factors like the presence of light or a base. nih.gov These divergent pathways are crucial for predicting new reactions. For instance, under visible-light-induced, photocatalyst-free conditions, sulfinates can participate in sulfonative pyridylation of alkenes. nih.gov This suggests a potential avenue for novel reactivity for this compound, where the 6-fluoropyridin-2-sulfonyl moiety could be incorporated into various organic molecules.

Predicted Reaction Pathways:

DFT calculations on related systems have elucidated plausible reaction mechanisms. nih.gov A likely pathway involves the formation of a photoactive electron-donor-acceptor (EDA) complex. Upon photoexcitation, a single-electron transfer (SET) from the sulfinate to a reaction partner could occur, generating a 6-fluoropyridin-2-sulfonyl radical. This highly reactive intermediate can then engage in various transformations.

Control experiments in related systems have verified the radical nature of these transformations. The addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been shown to inhibit the reaction completely, supporting the involvement of a radical pathway. nih.gov The quantum yield of such reactions can be significantly greater than unity, suggesting a productive radical chain mechanism is at play. nih.gov

Catalyst Design:

The understanding of these reaction mechanisms is instrumental in catalyst design. For instance, the discovery that a base can dramatically accelerate the reaction between sulfinates and N-amidopyridinium salts opens up possibilities for catalyst development. nih.gov A catalytic amount of a suitable base could be employed to favor an otherwise unfavorable addition pathway, leading to the C4-sulfonylation of N-heteroarenes.

Computational modeling can help in the selection of appropriate catalysts by calculating the energy profiles of different reaction pathways. For example, DFT calculations can predict the Gibbs free energy for the formation of key intermediates, such as the sulfonyl radical, providing insight into the thermodynamic feasibility of a proposed catalytic cycle. nih.gov

Predicted Reactivity Data:

Based on analogous systems, the following table outlines predicted reactivity parameters and conditions for this compound in novel reactions.

| Parameter | Predicted Value/Condition | Significance |

| Reaction Type | Radical-mediated sulfonylation | Indicates the potential for forming C-S bonds. |

| Activation Method | Visible light irradiation | Suggests photocatalyst-free, milder reaction conditions. |

| Key Intermediate | 6-fluoropyridin-2-sulfonyl radical | The primary reactive species driving the transformation. |

| Influence of Base | Acceleration of addition pathways | Allows for tunable reactivity and product selectivity. |

| Effect of Radical Scavenger | Reaction inhibition | Confirms the radical nature of the predicted pathway. |

Future Directions for Catalyst Design:

Future catalyst design could focus on developing systems that can effectively control the divergent reactivity of the 6-fluoropyridin-2-sulfonyl moiety. This could involve the design of chiral catalysts to achieve enantioselective sulfonylation reactions. Furthermore, computational screening of different reaction partners and catalytic systems could uncover entirely new transformations, expanding the synthetic utility of this compound. The development of catalysts that can operate under environmentally benign conditions, such as using water as a solvent and visible light as an energy source, will also be a key area of research.

Advanced Characterization and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Sodium 6-fluoropyridine-2-sulfinate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR for Structural Assignment

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling constants (J-values) of these protons would be influenced by the electron-withdrawing effects of the fluorine atom and the sulfinate group. The multiplicity of each signal (doublet, triplet, or doublet of doublets) would reveal the connectivity between the protons.

¹³C NMR: The ¹³C NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine (C-6) would exhibit a large one-bond C-F coupling constant. The carbon attached to the sulfinate group (C-2) would also have a characteristic chemical shift. The remaining three carbon signals would be assigned based on their chemical shifts and couplings to adjacent protons.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for fluorinated compounds. It would show a single resonance for the fluorine atom at the 6-position of the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split by coupling to the adjacent proton(s) on the pyridine ring, providing further confirmation of its position.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H-3) | 7.0 - 7.5 | Doublet of doublets | J(H3-H4), J(H3-F6) |

| ¹H (H-4) | 7.8 - 8.2 | Triplet or Doublet of doublets | J(H4-H3), J(H4-H5) |

| ¹H (H-5) | 7.3 - 7.7 | Doublet | J(H5-H4) |

| ¹³C (C-2) | 160 - 165 | Singlet or Doublet | |

| ¹³C (C-3) | 115 - 120 | Doublet | ¹J(C3-H3) |

| ¹³C (C-4) | 140 - 145 | Doublet | ¹J(C4-H4) |

| ¹³C (C-5) | 125 - 130 | Doublet | ¹J(C5-H5) |

| ¹³C (C-6) | 165 - 170 | Doublet | ¹J(C6-F6) |

| ¹⁹F (F-6) | -70 to -60 | Doublet of doublets | J(F6-H5), J(F6-H3) |

| Note: The predicted data is based on typical values for similar pyridine derivatives and should be confirmed by experimental analysis. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. This would definitively establish the sequence of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the straightforward assignment of the protonated carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an essential technique for determining the elemental composition of a compound by measuring its exact mass with high precision. For this compound (C₅H₃FNNaO₂S), HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the S=O stretching vibrations of the sulfinate group, typically in the region of 1000-1100 cm⁻¹. The C-F stretching vibration would also give rise to a strong absorption band, usually in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The S-O and C-F stretching vibrations would also be observable in the Raman spectrum. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfinate (S=O) | Asymmetric Stretch | 1050 - 1150 |

| Sulfinate (S=O) | Symmetric Stretch | 950 - 1050 |

| C-F | Stretch | 1200 - 1300 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would be appropriate for determining the purity of the compound. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. This method could also be used to separate it from any potential starting materials or by-products.

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the ionic nature and likely low volatility of this compound, direct analysis by GC would be challenging. Derivatization to a more volatile analogue might be necessary if GC analysis is required.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign processes. For a compound like Sodium 6-fluoropyridine-2-sulfinate, the development of sustainable and green synthetic methodologies is a critical area of future research. Current methods for synthesizing sulfinate salts often rely on the reduction of the corresponding sulfonyl chlorides, which can be prepared from the related thiols. nih.gov While effective, these routes can involve harsh reagents and generate significant waste.

Future research will likely focus on several key areas to improve the green credentials of this compound synthesis:

Water-Based Synthesis: Exploring water as a solvent for the synthesis of sulfinates is a promising avenue. Water is non-toxic, non-flammable, and abundant, making it an ideal green solvent. Research into the synthesis of sulfonamides from sodium sulfinates in water has shown promise and could be adapted.

Catalytic Approaches: The use of catalysts to promote the synthesis of sulfinates from more readily available starting materials would be a significant advance. For instance, developing catalytic methods to generate the sulfinate directly from 6-fluoropyridine would bypass the need for preparing the corresponding thiol or sulfonyl chloride.

Waste Valorization: Investigating methods to convert byproducts of the synthesis into valuable materials is another key aspect of green chemistry. This could involve, for example, the development of processes to recycle or repurpose any sulfur-containing byproducts.

A potential future synthetic route to this compound that incorporates green chemistry principles is outlined below:

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Green Advantage |

| 6-Fluoropyridine | SO₂ source, Catalyst | Green Solvent (e.g., water, ethanol) | Mild temperature and pressure | This compound | Avoids halogenated intermediates, uses a greener solvent, potentially catalytic. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound as a building block in organic synthesis is intrinsically linked to the development of catalytic systems that can harness its reactivity. A significant breakthrough in this area has been the use of pyridine-2-sulfinates as superior coupling partners in palladium-catalyzed cross-coupling reactions, particularly as alternatives to the often unstable and less reactive pyridine-2-boronic acids. nih.govrsc.orgrsc.orgsemanticscholar.org

Future research in this domain will likely focus on:

Expanding the Scope of Cross-Coupling Reactions: While palladium catalysis has proven effective, the exploration of other transition metal catalysts (e.g., nickel, copper) could unlock new reaction pathways and improve cost-effectiveness. The development of catalyst systems that are tolerant of a wider range of functional groups will also be crucial. tcichemicals.com

Asymmetric Catalysis: For the synthesis of chiral molecules, the development of catalytic systems that can control the stereochemical outcome of reactions involving this compound is a major goal. This would be particularly valuable for the synthesis of new pharmaceutical candidates.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the potential of photoredox catalysis to activate this compound for novel transformations is a promising area of research.

The following table summarizes potential catalytic systems for future exploration:

| Catalyst Type | Reaction Type | Potential Advantages |

| Nickel-based catalysts | Cross-coupling | Lower cost than palladium, potentially different reactivity. |

| Copper-based catalysts | Cross-coupling, C-H functionalization | Abundant and inexpensive, unique catalytic properties. |

| Chiral catalysts | Asymmetric synthesis | Access to enantiomerically pure products. |

| Photoredox catalysts | Radical reactions, C-H functionalization | Mild reaction conditions, novel reaction pathways. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound into these platforms is a logical next step in its development.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would enable its on-demand production in a safer and more controlled manner. Furthermore, its use as a reagent in flow-based multi-step syntheses could streamline the production of complex molecules. fu-berlin.de

Automated Synthesis: The stability of sulfinate salts makes them well-suited for use in automated synthesis platforms. nih.gov This would allow for the rapid generation of libraries of compounds for drug discovery and materials science research, where the 6-fluoropyridyl moiety can be systematically introduced into a range of molecular scaffolds.

Design and Synthesis of Advanced 6-fluoropyridine-2-sulfinate Derived Reagents with Tunable Reactivity

This compound can be viewed as a platform for the development of more advanced reagents with tailored reactivity. By modifying the sulfinate group, it may be possible to fine-tune its electronic and steric properties, leading to reagents with enhanced performance in specific applications.

For example, the conversion of the sulfinate into a corresponding sulfonyl halide or other activated species could provide access to a different range of reactivity. Additionally, the synthesis of derivatives with different counter-ions could influence solubility and reactivity in various solvent systems.

Unveiling Uncharted Reaction Manifolds and Mechanistic Pathways

A deep understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods. While the mechanism of its participation in palladium-catalyzed cross-coupling reactions is beginning to be understood, many other potential reaction pathways remain unexplored. rsc.org

Future research should aim to:

Explore Radical Chemistry: Sulfinates can act as precursors to sulfonyl radicals, which can participate in a variety of useful transformations. Investigating the generation and reactivity of the 6-fluoropyridine-2-sulfonyl radical could lead to the discovery of new C-H functionalization and cyclization reactions.

Investigate Nucleophilic and Electrophilic Reactivity: A detailed study of the nucleophilic and electrophilic properties of this compound will be crucial for predicting its behavior in a wider range of reaction contexts.

Computational Modeling: The use of computational methods, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms and help to guide the design of new experiments. nih.gov

By systematically exploring these uncharted territories, the full synthetic potential of this compound can be unlocked, paving the way for its use in the creation of novel and important molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing sodium 6-fluoropyridine-2-sulfinate with high purity (>95%)?

- Methodological Answer : The synthesis typically involves sulfonation of 6-fluoropyridine followed by reduction. A validated protocol uses sodium sulfite (Na₂SO₃) under acidic conditions (pH 3–4) to reduce intermediate sulfonyl chlorides. Purity optimization requires rigorous control of reaction temperature (60–80°C) and post-synthesis purification via recrystallization in ethanol-water mixtures. Analytical validation via HPLC (C18 column, 0.1% TFA in mobile phase) ensures purity >95% .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹⁹F NMR : A singlet peak near -120 ppm confirms the fluorine substituent’s position.

- ¹H NMR : Absence of aromatic protons in the pyridine ring (due to sulfinate substitution) should be observed.

- FT-IR : Sulfinate group identification via S-O stretching vibrations (950–1050 cm⁻¹) and absence of sulfonyl (S=O) peaks at 1350 cm⁻¹.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment (C₅H₃FNNaO₂S, exact mass: 191.97 g/mol) .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Periodic stability testing via TLC (silica gel, ethyl acetate:hexane 3:7) detects degradation products like sulfonic acids. Use within 6 months to ensure >90% stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. A systematic study should:

- Vary solvents : Compare DMSO (polar aprotic) vs. THF (less polar) to assess nucleophilicity.

- Control counterions : Test Li⁺ vs. Na⁺ to evaluate ion-pairing effects on reaction rates.

- Monitor intermediates : Use in-situ ¹⁹F NMR to track fluoropyridine intermediates.

Statistical analysis (ANOVA) identifies significant variables, resolving literature contradictions .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions (e.g., for drug delivery applications)?

- Methodological Answer :

- Simulated biological media : Incubate in PBS (pH 7.4) and human serum at 37°C.

- Degradation kinetics : Use LC-MS to quantify half-life (t₁/₂) and identify breakdown products.

- Control variables : Include antioxidants (e.g., ascorbic acid) to isolate oxidative vs. hydrolytic degradation pathways.

A factorial design (2³) evaluates pH, temperature, and ionic strength interactions .

Q. How can computational modeling predict the sulfinate group’s electronic effects on fluoropyridine ring reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites.

- Charge distribution : Compare Mulliken charges at C-2 (sulfinate position) vs. C-6 (fluorine) to assess resonance effects.

- Reactivity validation : Correlate computational results with experimental Hammett σₚ values for substituted pyridines .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Dose-response modeling : Fit data to a logistic curve (IC₅₀ calculation) using nonlinear regression (e.g., GraphPad Prism).

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Confidence intervals : Report 95% CI for IC₅₀ to quantify uncertainty .

Research Design Frameworks

Q. How can the PICO framework be adapted to formulate research questions on this compound’s catalytic applications?

- Methodological Answer :

- Population (P) : Reaction systems (e.g., Suzuki-Miyaura coupling).

- Intervention (I) : Use of this compound as a ligand.

- Comparison (C) : Benchmark against traditional ligands (e.g., triphenylphosphine).

- Outcome (O) : Yield improvement, reaction time reduction.

Example question: “Does this compound enhance palladium-catalyzed coupling efficiency compared to PPh₃?” .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 191.97 g/mol | |

| Optimal Recrystallization | Ethanol:H₂O (4:1 v/v) | |

| ¹⁹F NMR Shift | -120 ppm (CDCl₃) | |

| Degradation t₁/₂ (pH 7.4) | 48 hours (PBS, 37°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.